Levatin

Übersicht

Beschreibung

Levatin is a synthetic molecule created by scientists in the early 2000s. It is a small molecule that has been designed to interact with proteins in the human body and has been used in laboratory experiments to investigate the effects of various drugs on the human body. Levatin is a powerful tool in the laboratory, as it has been found to be effective in a variety of experiments, from drug delivery to tissue engineering.

Wissenschaftliche Forschungsanwendungen

Pupillography and Neurological Diagnostics

Levetiracetam, known by its brand name Levatin, has been studied for its application in pupillography, specifically in detecting relative afferent pupillary defects (RAPD). Cox (1986) found that during the alternating light test of Levatin, the pupillary reactions consisted of bilateral pupillary constriction followed by redilation, which varied depending on the presence of optic nerve lesions. This can help in diagnosing and understanding neurological conditions (Cox, 1986).

Neuroprotection and Toxicity Management

Levatin exhibits promising biomedical applications due to its antioxidant properties. Haddar et al. (2021) studied the hepato- and nephron-protective effect of levan from Bacillus mojavensis (BM-levan) against toxicity. The study showed significant antioxidant activity, indicating its potential in managing liver and kidney toxicity (Haddar et al., 2021).

Epilepsy Treatment and Side Effect Profiles

Levetiracetam is primarily known for its role in treating epilepsy. Various studies have investigated its efficacy and side effects in this context. For instance, Helmstaedter et al. (2013) explored the genetic basis of adverse psychotropic profiles of LEV in relation to epilepsy treatment (Helmstaedter et al., 2013). Another study by Brandt et al. (2007) evaluated the antiepileptogenic and neuroprotective activity of LEV in a rat model, although the results did not support the idea of LEV preventing long-term alterations after brain insults in rats (Brandt et al., 2007).

Reproductive Health

Baysal et al. (2017) explored the effects of LEV on male reproductive health, finding that LEV administration decreased sperm quality, potentially due to hormonal alterations and oxidative stress (Baysal et al., 2017).

Drug Tolerance and Effectiveness

Studies have also been conducted on the development of tolerance to LEV. Löscher and Hönack (2000) found a significant reduction in anticonvulsant efficacy in kindled rats during chronic treatment with LEV, indicating the development of functional tolerance (Löscher & Hönack, 2000).

Neurodevelopmental Impact

Research on the teratogenic potential of LEV and its metabolites was conducted by Isoherranen et al. (2003), providing insights into its safety in developmental contexts (Isoherranen et al., 2003).

Neuroprotection in Various Conditions

Shetty (2013) reviewed LEV's neuroprotective properties in conditions like status epilepticus, traumatic brain injury, and stroke, highlighting its potential beyond epilepsy treatment (Shetty, 2013).

Eigenschaften

IUPAC Name |

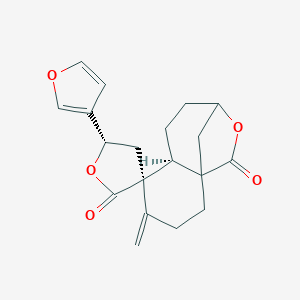

(5S,5'S,6S)-5'-(furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-11-4-6-18-8-13(23-16(18)20)2-3-15(18)19(11)9-14(24-17(19)21)12-5-7-22-10-12/h5,7,10,13-15H,1-4,6,8-9H2/t13?,14-,15-,18?,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKJMPBJRRFBEL-MMMABECUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC23CC(CCC2C14CC(OC4=O)C5=COC=C5)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CCC23CC(CC[C@@H]2[C@@]14C[C@H](OC4=O)C5=COC=C5)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420066 | |

| Record name | Levatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levatin | |

CAS RN |

140670-84-4 | |

| Record name | Levatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)

![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)

![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)

![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)

![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)

![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)